1,2,2,2-Tetrafluoroethyl trifluoromethyl ether

Overview

Description

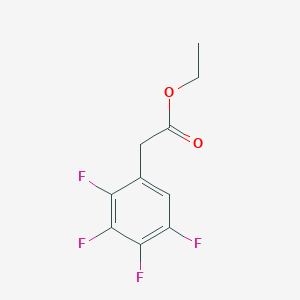

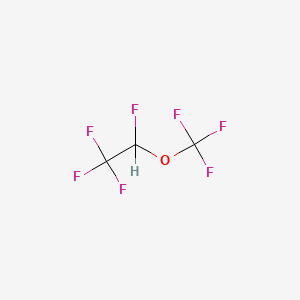

1,2,2,2-Tetrafluoroethyl trifluoromethyl ether is an organic compound with the molecular formula C3HF7O. It is a fluorinated ether known for its high thermal and chemical stability. This compound is used in various industrial and scientific applications due to its unique properties, such as low viscosity, low freezing point, and high electrochemical stability .

Preparation Methods

1,2,2,2-Tetrafluoroethyl trifluoromethyl ether can be synthesized through several chemical routes. One common method involves the reaction of a corresponding alcohol with a trifluoromethyl compound. This reaction typically requires specific catalysts and controlled conditions to ensure high yield and purity . Industrial production methods often involve large-scale chemical synthesis using specialized equipment to maintain the necessary reaction conditions .

Chemical Reactions Analysis

1,2,2,2-Tetrafluoroethyl trifluoromethyl ether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different fluorinated products.

Reduction: It can be reduced using suitable reducing agents to yield other fluorinated ethers.

Substitution: The ether can participate in substitution reactions where one or more fluorine atoms are replaced by other functional groups.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,2,2-Tetrafluoroethyl trifluoromethyl ether is widely used in scientific research and industrial applications:

Chemistry: It serves as a solvent and reagent in organic synthesis and catalysis.

Biology: The compound is used in biochemical studies due to its stability and inertness.

Industry: The compound is used in the semiconductor industry as a dry etching gas and in battery technologies as an electrolyte solvent and diluent

Mechanism of Action

The mechanism by which 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether exerts its effects involves its interaction with molecular targets and pathways. In battery applications, it helps suppress dendrite formation and supports stable cycling of cathodes by forming a highly fluorinated interphase . This interphase inhibits oxidation and transition metal dissolution, enhancing battery performance and longevity .

Comparison with Similar Compounds

1,2,2,2-Tetrafluoroethyl trifluoromethyl ether can be compared with other fluorinated ethers such as:

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Similar in structure but with different applications and properties.

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane:

Desflurane: A halogenated ether used as an anesthetic, differing in its medical application.

The uniqueness of this compound lies in its combination of high thermal stability, low viscosity, and electrochemical stability, making it particularly suitable for advanced battery technologies and industrial applications .

Properties

IUPAC Name |

1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF7O/c4-1(2(5,6)7)11-3(8,9)10/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKWMTKIRQSDHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3OCFHCF3, C3HF7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946332 | |

| Record name | 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2356-62-9 | |

| Record name | 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002356629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{2-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B2428189.png)

![N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-2-carboxamide](/img/structure/B2428192.png)

![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B2428195.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide](/img/structure/B2428197.png)

![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide](/img/structure/B2428199.png)

![[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B2428200.png)

![N-(4-fluorophenyl)-3-(thiophene-2-amido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2428201.png)

![4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2428206.png)